2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

Catalog No.
S13746698
CAS No.
M.F
C14H18N4O
M. Wt
258.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro...

Product Name

2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

IUPAC Name

2-cyclohexyl-5-methyl-1-pyrazin-2-ylpyrazol-3-one

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

InChI

InChI=1S/C14H18N4O/c1-11-9-14(19)18(12-5-3-2-4-6-12)17(11)13-10-15-7-8-16-13/h7-10,12H,2-6H2,1H3

InChI Key

AUBDDBVYQLXVOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C2=NC=CN=C2)C3CCCCC3

2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound featuring a pyrazole core with additional functional groups that enhance its chemical and biological properties. The molecular formula for this compound is C13H16N4OC_{13}H_{16}N_4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure includes a cyclohexyl group and a pyrazinyl moiety, which contribute to its unique characteristics and potential applications in medicinal chemistry.

Typical of pyrazole derivatives, including:

  • Nucleophilic substitutions: The nitrogen atoms in the pyrazole ring can act as nucleophiles.
  • Condensation reactions: The presence of carbonyl groups allows for condensation with various nucleophiles.
  • Cyclization: The structure can participate in cyclization reactions to form more complex ring systems.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Research indicates that compounds similar to 2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one exhibit significant biological activities, including:

  • Antimicrobial properties: Pyrazole derivatives have been shown to inhibit the growth of various bacteria and fungi. For instance, certain pyrazolone derivatives demonstrated effective antibacterial activity against strains such as Klebsiella pneumoniae and Bacillus cereus .
  • Antioxidant effects: Compounds with similar structures have also been reported to possess antioxidant properties, which can protect cells from oxidative stress .

These biological activities make this compound a candidate for further pharmacological studies.

The synthesis of 2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one can be approached through several methods:

  • Condensation of hydrazines with β-ketoesters: This classical method involves the reaction of hydrazines with β-ketoesters under basic conditions, typically using organic solvents such as ethanol or methanol .
  • Cycloaddition reactions: Utilizing cycloaddition techniques involving nitrile imines generated from diphenyl hydrazones can lead to the formation of pyrazole derivatives .
  • Functional group modifications: Post-synthesis modifications may include introducing cyclohexyl and pyrazinyl groups via nucleophilic substitution or coupling reactions.

These methods highlight the versatility in synthesizing this compound and its derivatives.

The unique structure of 2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one suggests several potential applications:

  • Pharmaceuticals: Its antimicrobial and antioxidant properties make it a candidate for drug development targeting infections or oxidative stress-related diseases.
  • Agricultural chemicals: Similar compounds have shown efficacy as fungicides or herbicides, indicating potential use in agricultural applications.

Interaction studies focusing on 2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one could involve:

  • Binding affinity assays: Evaluating how well the compound binds to specific biological targets, such as enzymes or receptors involved in disease processes.
  • Mechanistic studies: Understanding the mode of action through which this compound exerts its biological effects, particularly its interaction with microbial cells or oxidative stress pathways.

Such studies are crucial for elucidating the therapeutic potential of this compound.

Several compounds share structural features with 2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-MethylpyrazolonePyrazole core with methyl groupAntimicrobial activity against Bacillus cereus
4-PyrazolonesVarious substitutions on the pyrazole ringAntioxidant properties
3-PyrazinylpyrazolesPyrazine ring attached to a pyrazolePotential anti-inflammatory effects

These compounds illustrate the diversity within the pyrazole class and highlight how variations in structure can lead to distinct biological activities. The unique combination of cyclohexyl and pyrazinyl groups in 2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one may contribute to its specific pharmacological profile, distinguishing it from other similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

258.14806121 g/mol

Monoisotopic Mass

258.14806121 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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